molecular formula C8H5F3O4 B14228521 cyclohexa-2,5-diene-1,4-dione;2,2,2-trifluoroacetic acid CAS No. 830319-96-5

cyclohexa-2,5-diene-1,4-dione;2,2,2-trifluoroacetic acid

Cat. No.: B14228521
CAS No.: 830319-96-5
M. Wt: 222.12 g/mol
InChI Key: MXJWEHNWDPVGOP-UHFFFAOYSA-N
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Description

Cyclohexa-2,5-diene-1,4-dione;2,2,2-trifluoroacetic acid is a compound that combines the properties of cyclohexa-2,5-diene-1,4-dione, also known as para-benzoquinone, and 2,2,2-trifluoroacetic acid. Cyclohexa-2,5-diene-1,4-dione is a quinone derivative, known for its role in various redox reactions, while 2,2,2-trifluoroacetic acid is a strong organic acid commonly used in organic synthesis.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Cyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form hydroxyquinones.

    Reduction: It can be reduced to hydroquinone.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include dioxygen and manganese dioxide.

    Reduction: Reducing agents such as sodium borohydride or zinc in acidic conditions are used.

    Substitution: Nucleophiles like amines or thiols can react with cyclohexa-2,5-diene-1,4-dione under mild conditions.

Major Products

Scientific Research Applications

Cyclohexa-2,5-diene-1,4-dione and its derivatives have significant applications in scientific research, including:

    Chemistry: Used as intermediates in organic synthesis and as catalysts in redox reactions.

    Biology: Studied for their role in biological redox processes and as potential anticancer agents.

    Medicine: Investigated for their cytotoxic effects on cancer cells and potential use in chemotherapy.

    Industry: Used in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

Cyclohexa-2,5-diene-1,4-dione exerts its effects primarily through redox reactions. It can accept and donate electrons, making it a versatile compound in various chemical and biological processes. In biological systems, it can generate reactive oxygen species (ROS) that induce oxidative stress, leading to cell death. This property is exploited in its use as an anticancer agent, where it induces apoptosis in cancer cells through caspase activation and poly (ADP-ribose) polymerase (PARP) cleavage .

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzoquinone: Similar in structure but lacks the substituents present in cyclohexa-2,5-diene-1,4-dione.

    2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione: A derivative with enhanced bioactivity.

    2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione: Another derivative with significant cytotoxicity

Uniqueness

Cyclohexa-2,5-diene-1,4-dione is unique due to its ability to undergo a wide range of chemical reactions and its significant biological activity. Its derivatives have shown enhanced bioactivity, making it a promising compound for the development of new therapeutic agents .

Properties

CAS No.

830319-96-5

Molecular Formula

C8H5F3O4

Molecular Weight

222.12 g/mol

IUPAC Name

cyclohexa-2,5-diene-1,4-dione;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H4O2.C2HF3O2/c7-5-1-2-6(8)4-3-5;3-2(4,5)1(6)7/h1-4H;(H,6,7)

InChI Key

MXJWEHNWDPVGOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C=CC1=O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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